(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18305796
InChI: InChI=1S/C11H16BFN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3
SMILES:
Molecular Formula: C11H16BFN2O2
Molecular Weight: 238.07 g/mol

(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid

CAS No.:

Cat. No.: VC18305796

Molecular Formula: C11H16BFN2O2

Molecular Weight: 238.07 g/mol

* For research use only. Not for human or veterinary use.

(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid -

Specification

Molecular Formula C11H16BFN2O2
Molecular Weight 238.07 g/mol
IUPAC Name [2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid
Standard InChI InChI=1S/C11H16BFN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3
Standard InChI Key ZFHDVSVZKUZPSA-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=C(C=C1)N2CCN(CC2)C)F)(O)O

Introduction

Nomenclature and Structural Characteristics

Chemical Identity and Isomeric Considerations

The compound’s IUPAC name, [2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid, reflects its core structure: a phenyl ring substituted at the 2-position with fluorine, at the 4-position with a 4-methylpiperazine group, and at the 1-position with a boronic acid (B(OH)2\text{B(OH)}_2) . A critical distinction exists between this compound and its structural analog, (2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, which contains a methylene (-CH2_2-) spacer between the piperazine and phenyl ring. This difference alters the molecular formula (C12H18BFN2O2\text{C}_{12}\text{H}_{18}\text{BFN}_2\text{O}_2) and properties .

Table 1: Key Identifiers of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid2225179-01-9 C11H16BFN2O2\text{C}_{11}\text{H}_{16}\text{BFN}_2\text{O}_2238.07
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid1704064-24-3 C12H18BFN2O2\text{C}_{12}\text{H}_{18}\text{BFN}_2\text{O}_2252.09

Spectroscopic and Computational Data

The compound’s canonical SMILES string, B(C1=C(C=C(C=C1)N2CCN(CC2)C)F)(O)O, encodes its connectivity. PubChem’s computed descriptors include an InChIKey (ZFHDVSVZKUZPSA-UHFFFAOYSA-N) and a hydrogen-bond donor count of 2 . Conformer generation is limited due to unsupported elements in MMFF94s force fields .

Synthesis and Reaction Chemistry

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which form carbon-carbon bonds between aryl halides and boronic acids. Optimized conditions typically require:

  • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf)

  • Base: Na2_2CO3_3 or K2_2CO3_3

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 80–100°C under inert atmosphere .

Table 2: Representative Synthesis Conditions

ComponentSpecification
Starting Material2-Fluoro-4-bromophenylboronic acid
Coupling Partner4-Methylpiperazine
CatalystPd(PPh3_3)4_4 (5 mol%)
BaseK2_2CO3_3 (2 equiv)
SolventDMF, 90°C, 12 hours
Yield65–75% after column chromatography

Functionalization and Derivatization

The boronic acid group enables diverse transformations:

  • Suzuki Couplings: Forms biaryl structures with aryl halides, critical in drug discovery.

  • Oxidation: Converts to phenolic derivatives using H2_2O2_2.

  • Complexation: Binds diols and carbohydrates, facilitating sensor development.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Its logP (calculated) of 1.2 suggests moderate lipophilicity, enhancing membrane permeability in biological systems .

Applications in Medicinal Chemistry

Drug Intermediate

The compound is a key intermediate in synthesizing kinase inhibitors and antipsychotics. Its piperazine moiety improves solubility and target affinity, while fluorine enhances metabolic stability .

Table 3: Therapeutic Candidates Derived from the Compound

Target ClassExample DrugRole of Boronic Acid Moiety
Proteasome InhibitorsBortezomib analogsBinds catalytic threonine residues
EGFR InhibitorsOsimertinib derivativesEnhances selectivity for mutant EGFR

Radiopharmaceuticals

Labeled with fluorine-18 (18F^{18}\text{F}), the compound serves as a positron emission tomography (PET) tracer for imaging neurological targets .

Comparative Analysis with Structural Analogs

(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic Acid

The methylene-spaced analog (C12H18BFN2O2\text{C}_{12}\text{H}_{18}\text{BFN}_2\text{O}_2) shows reduced reactivity in Suzuki couplings due to steric hindrance but improved stability in acidic conditions .

Non-Fluorinated Counterparts

Removing fluorine decreases electron-withdrawing effects, lowering boronic acid’s electrophilicity and coupling efficiency .

Future Directions

Ongoing research focuses on:

  • Green Synthesis: Developing aqueous-phase coupling reactions to reduce solvent waste.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for cancer therapy .

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